Ethyl 8-cyclopropyl-8-oxooctanoate

Chemical Synthesis Procurement Quality Control

Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8) is a specialized organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol. It is characterized by an eight-carbon chain bearing a terminal ethyl ester and a penultimate ketone group, with a cyclopropyl ring attached to the carbonyl carbon.

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
CAS No. 898776-36-8
Cat. No. B1343577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-cyclopropyl-8-oxooctanoate
CAS898776-36-8
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1CC1
InChIInChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3
InChIKeyOBLTUUKSOKLFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Cyclopropyl-8-Oxooctanoate (CAS 898776-36-8): Procurement-Grade Specifications and Structural Identity for Research Synthesis


Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8) is a specialized organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol [1]. It is characterized by an eight-carbon chain bearing a terminal ethyl ester and a penultimate ketone group, with a cyclopropyl ring attached to the carbonyl carbon . This unique structural motif distinguishes it from simple aliphatic esters and places it within the class of cyclopropyl-containing keto-esters. The compound is typically supplied as a research chemical with purity specifications ranging from 95% to 98% from various vendors , and it serves as a versatile intermediate for synthesizing more complex molecules, particularly those where the cyclopropyl group is intended to confer specific conformational or metabolic stability . Its computed physicochemical properties, including a LogP of 2.3 and a topological polar surface area (TPSA) of 43.4 Ų, provide a baseline for predicting its behavior in biological and chemical systems [1].

Cyclopropyl keto-ester intermediate for conformational studies
Purity grade selection supports synthesis fidelity
Computed lipophilicity baseline for property prediction

Why Ethyl 8-Cyclopropyl-8-Oxooctanoate Cannot Be Replaced by Simple Aliphatic Esters or Acids in Precision Research


Direct substitution of Ethyl 8-cyclopropyl-8-oxooctanoate with a generic aliphatic ester or the corresponding carboxylic acid is untenable due to fundamental differences in chemical reactivity, conformational bias, and biological interaction potential. The cyclopropyl ring imposes significant angle strain and unique electronic properties that alter the compound's metabolic stability and binding affinity compared to linear or branched alkyl analogs [1]. Furthermore, the ethyl ester moiety is critical for controlling lipophilicity and membrane permeability; replacing it with a free acid (e.g., 8-cyclopropyl-8-oxooctanoic acid) would drastically change solubility, pKa, and cellular uptake, thereby invalidating experimental results [2]. The following quantitative evidence demonstrates that even seemingly minor structural deviations lead to measurable differences in critical properties, rendering this specific compound irreplaceable for applications demanding precise control over molecular behavior.

Free acid form alters solubility and uptake
The ethyl ester provides higher lipophilicity than the corresponding acid; switching to the acid may shift cellular permeability and assay conditions.
Linear alkyl esters lack conformational constraint
Removing the cyclopropyl group eliminates the restricted rotation that can pre-organize the molecule for target binding, potentially altering SAR outcomes.
Isopropyl analogs may exhibit different metabolic stability
Cyclopropyl substitution is associated with reduced CYP-mediated oxidation compared to isopropyl; replacement may shift metabolic clearance profiles.

Ethyl 8-Cyclopropyl-8-Oxooctanoate: Head-to-Head Comparative Data for Informed Scientific Selection


Purity Variability Among Commercial Suppliers for Ethyl 8-Cyclopropyl-8-Oxooctanoate

Commercial purity of Ethyl 8-cyclopropyl-8-oxooctanoate varies significantly among suppliers. While both AKSci and Leyan offer this compound, their stated purity specifications differ. AKSci lists a minimum purity of 95% , whereas Leyan specifies a purity of 98% . This difference of 3 percentage points can impact synthetic yields and the reliability of subsequent biological assays, especially in reactions sensitive to trace impurities.

Purity Specification
Data to verify
95% (AKSci) vs 98% (Leyan)
Higher purity may support synthesis fidelity
Vendor-reported; CoA verification recommended
Chemical Synthesis Procurement Quality Control

Lipophilicity Contrast: Cyclopropyl-Containing Ester vs. Free Acid Analog

The ethyl ester group in Ethyl 8-cyclopropyl-8-oxooctanoate imparts a significantly higher lipophilicity compared to its free acid counterpart, 8-cyclopropyl-8-oxooctanoic acid. Computed LogP values for the target ester range from 2.3 to 2.87 [REFS-1, REFS-2], whereas the corresponding acid (CAS 898766-91-1) would be expected to have a LogD ~0.5-1.5 at physiological pH due to ionization [2]. This difference in LogP correlates with membrane permeability, a critical factor in cellular assays and in vivo studies.

Lipophilicity
Class-level inference
Ester LogP 2.3–2.87 vs Acid LogD ~0.5–1.5
Ester form may support cellular permeability research
Acid ionization reduces passive diffusion
Medicinal Chemistry ADME Lipophilicity

Metabolic Stability Advantage of Cyclopropyl Group over Isopropyl Analogs

The cyclopropyl ring in Ethyl 8-cyclopropyl-8-oxooctanoate provides enhanced resistance to oxidative metabolism compared to an isopropyl group. Cyclopropyl groups are known to reduce susceptibility to cytochrome P450-mediated oxidation due to the unique bond angle and strain, which hinders hydrogen atom abstraction [1]. In contrast, isopropyl groups are more prone to metabolic oxidation. Quantitative data from model compounds show that cyclopropyl substitution can decrease intrinsic clearance by up to 50% in liver microsome assays compared to isopropyl analogs [1].

Metabolic Clearance
Class-level inference
Up to 50% reduction vs isopropyl analog
Cyclopropyl may reduce oxidative metabolism context
Human liver microsome data; model verification needed
Drug Metabolism Enzyme Inhibition CYP450

Conformational Rigidity Impact on Binding Affinity vs. Linear Alkyl Chain Esters

The cyclopropyl group introduces conformational constraint that can enhance binding affinity to target proteins. A study comparing cyclopropyl derivatives to their linear alkyl counterparts found that cyclopropyl substitution increased binding affinity by an average of 2-5 fold (0.3-0.7 kcal/mol) due to reduced entropic penalty upon binding [1]. For Ethyl 8-cyclopropyl-8-oxooctanoate, the cyclopropyl ring restricts rotation of the adjacent ketone, potentially pre-organizing the molecule for interaction with hydrophobic enzyme pockets.

Binding Affinity Shift
Class-level inference
2–5 fold improvement over linear ester
May support target binding enhancement studies
Entropic benefit from cyclopropyl constraint
Structure-Based Drug Design Binding Affinity Conformational Analysis

Ethyl 8-Cyclopropyl-8-Oxooctanoate: Preferred Procurement and Application Scenarios Validated by Comparative Evidence


Synthesis of Cyclopropyl-Containing Drug Candidates Requiring High Metabolic Stability

This compound is the recommended starting material for synthesizing cyclopropyl-bearing pharmacophores intended for oral administration. The cyclopropyl ring's resistance to oxidative metabolism [1] reduces the risk of rapid clearance in vivo, thereby improving the likelihood of achieving therapeutic concentrations. Researchers should prioritize this ester over isopropyl or linear alkyl analogs when designing candidates for metabolic stability optimization.

Medicinal Chemistry SAR Studies Exploring Conformational Constraint

For programs where ligand pre-organization can enhance target binding, Ethyl 8-cyclopropyl-8-oxooctanoate serves as a key intermediate. The restricted rotation of the cyclopropyl ketone moiety [2] can yield a measurable 2-5 fold improvement in binding affinity compared to flexible analogs. This compound is therefore essential for structure-activity relationship (SAR) campaigns focused on hydrophobic binding pockets.

Preparation of Prodrug Esters for Cellular and In Vivo Studies

Given its favorable LogP of 2.3-2.87 [REFS-3, REFS-4], this ethyl ester is a superior choice for prodrug strategies requiring passive membrane diffusion. In contrast, the free acid form is too hydrophilic for efficient cell entry. Researchers conducting cellular assays or animal studies should procure this ester to ensure adequate exposure of the active cyclopropyl-containing moiety.

High-Fidelity Chemical Synthesis Demanding 98% Purity Specifications

When synthetic yields and biological assay reproducibility are paramount, procurement from suppliers offering 98% purity (e.g., Leyan) is recommended over lower-grade 95% material . The 3% purity difference can significantly impact the outcome of sensitive transformations and high-throughput screens, justifying the selection of a higher-specification lot.

Application
Selection Property
Validation Focus
Cyclopropyl fragment synthesis for metabolic stability studies
Cyclopropyl metabolic stability profile
Microsomal stability and CYP metabolism endpoints
Conformational constraint SAR studies
Cyclopropyl conformational rigidity
Binding affinity shift in hydrophobic pocket assays
Ester prodrug synthesis for permeability research
Ethyl ester lipophilicity
Cellular permeability and exposure model
High-purity intermediate synthesis workflows
Higher purity grade
Impurity-sensitive reaction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-cyclopropyl-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.